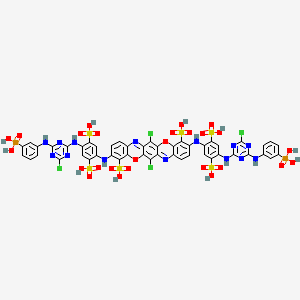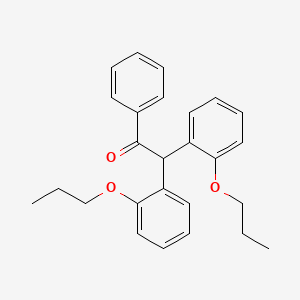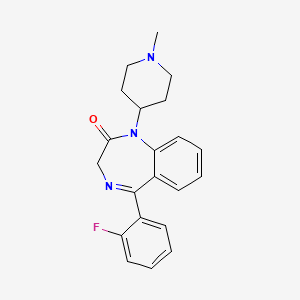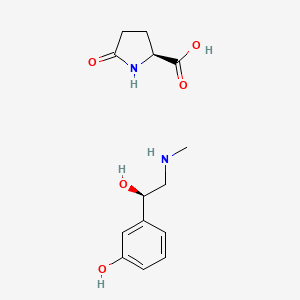
Phenylephrine pidolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylephrine pidolate is a chemical compound that combines phenylephrine, a well-known alpha-1 adrenergic receptor agonist, with pidolic acid. Phenylephrine is commonly used as a decongestant, vasopressor, and mydriatic agent. The combination with pidolic acid enhances its stability and bioavailability, making it a valuable compound in various medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenylephrine pidolate typically involves the reaction of phenylephrine with pidolic acid. Phenylephrine can be synthesized through the asymmetric hydrogenation of a precursor compound using a ruthenium-containing BINAP catalyst system . The reaction conditions for this process include maintaining a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the purification of the final product through crystallization or other separation techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylephrine pidolate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylephrine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenylephrine pidolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Utilized in the development of decongestants, vasopressors, and mydriatic agents.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Phenylephrine pidolate exerts its effects primarily through its action on alpha-1 adrenergic receptors. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, which activate signaling pathways involving calcium ions and protein kinases .
Vergleich Mit ähnlichen Verbindungen
Phenylephrine pidolate can be compared with other similar compounds such as:
Phenylephrine Hydrochloride: Another salt form of phenylephrine, commonly used in decongestants and vasopressors.
Pseudoephedrine: A decongestant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a bronchodilator and stimulant.
Uniqueness: this compound’s combination with pidolic acid enhances its stability and bioavailability compared to other forms of phenylephrine. This makes it particularly useful in formulations where prolonged action and stability are desired.
Eigenschaften
CAS-Nummer |
93963-54-3 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1 |
InChI-Schlüssel |
NSUXTBXMGMEBDG-SCKZZFMESA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


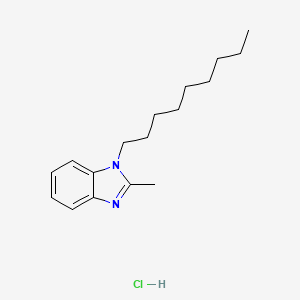
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
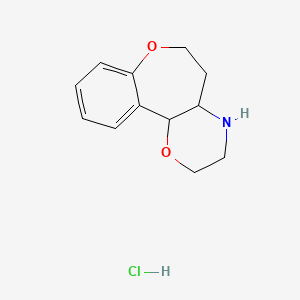
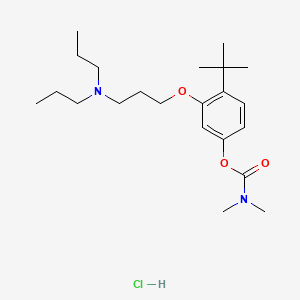
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
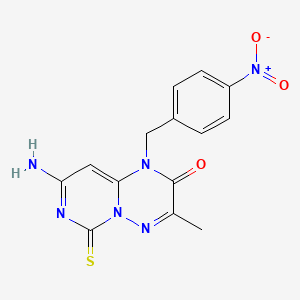
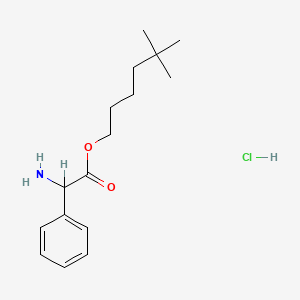
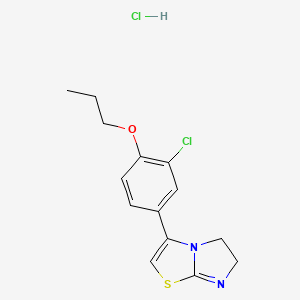
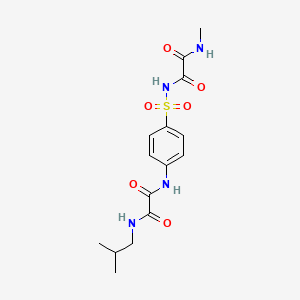
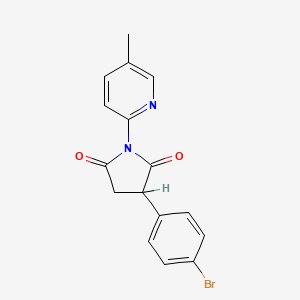
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
